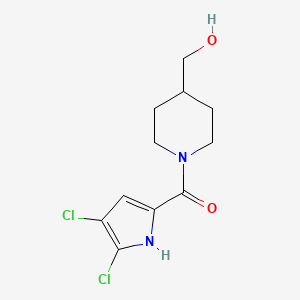
(4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a complex organic compound that features a pyrrole ring substituted with chlorine atoms and a piperidine ring with a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone typically involves multi-step organic reactionsThe hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or other suitable reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
(4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms on the pyrrole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution of chlorine atoms can yield various substituted pyrrole derivatives .
Aplicaciones Científicas De Investigación
(4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of (4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
(3-chlorophenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone: Similar structure but with a different substituent on the pyrrole ring.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoyl]amino)acetic acid: Contains a pyrrole ring but with different substituents.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Another pyrrole derivative with distinct functional groups
Uniqueness
(4,5-Dichloro-1h-pyrrol-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is unique due to its combination of a dichlorinated pyrrole ring and a hydroxymethyl-substituted piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C11H14Cl2N2O2 |
|---|---|
Peso molecular |
277.14 g/mol |
Nombre IUPAC |
(4,5-dichloro-1H-pyrrol-2-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C11H14Cl2N2O2/c12-8-5-9(14-10(8)13)11(17)15-3-1-7(6-16)2-4-15/h5,7,14,16H,1-4,6H2 |
Clave InChI |
WVWWOFSIPXXNJC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CO)C(=O)C2=CC(=C(N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



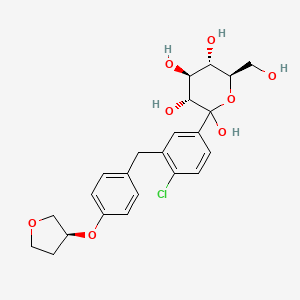
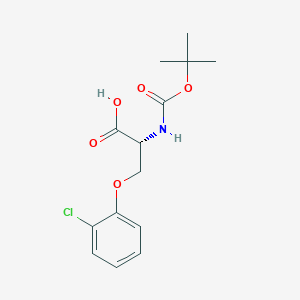
![2-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14894604.png)
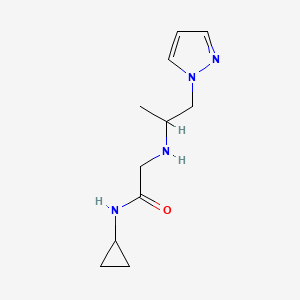
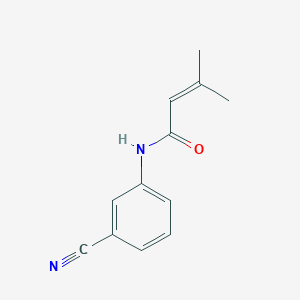
![tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14894627.png)
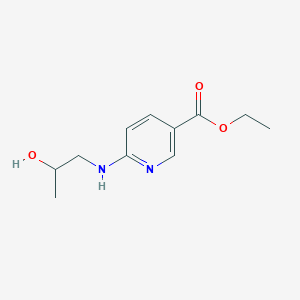
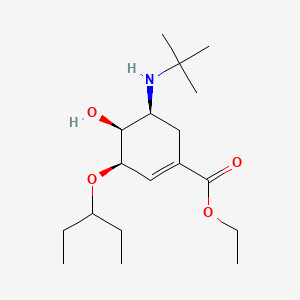
![3-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894645.png)

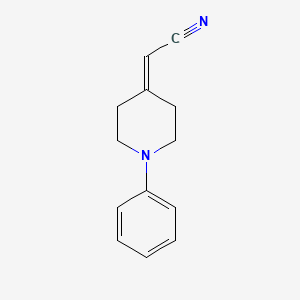
![3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14894673.png)
![2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile](/img/structure/B14894676.png)
